2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide -

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-5143579
CAS Number:
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

    tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

    • Compound Description: This compound was synthesized and characterized for its potential antibacterial and anthelmintic activities []. It exhibited poor antibacterial activity but moderate anthelmintic activity.

    2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

    • Compound Description: This compound belongs to the 1,2,4-oxadiazole class, known for its diverse biological activities []. The compound's structure was determined by single-crystal X-ray diffraction.

    Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

    • Compound Description: The study elucidated the crystal structure of this 1,2,4-oxadiazole derivative [] but did not explicitly mention its biological activity.

    N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

    • Compound Description: This compound was synthesized using a multistep reaction involving 2-chloro-N-(2,6-dimethylphenyl)acetamide and 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole [].

    N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives

    • Compound Description: A series of these derivatives were synthesized and evaluated for their anticonvulsant activity using a PTZ-induced convulsions method [].

    2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

    • Compound Description: This study focused on developing a method for synthesizing a novel set of these acetamide derivatives. [].
    • Compound Description: This study centered around synthesizing and characterizing these compounds, along with their derivatives, to assess their antimicrobial activity []. The research demonstrated the potential of these compounds as antibacterial and antifungal agents.

    (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

    • Compound Description: This study investigated a new series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, focusing on their synthesis and evaluation as potential anti-cancer and antimicrobial agents [].

    4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate

    • Compound Description: This sydnone compound underwent structural analysis to determine its crystal structure and molecular conformation [].

    2-{[5-(4-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

    • Compound Description: The research focused on characterizing the crystal structure of this compound, revealing its extended conformation and intermolecular interactions [].

    5,6-diaryl-1,2,4-triazine derivatives

    • Compound Description: This study focused on synthesizing a series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives and investigating their cyclooxygenase (COX) inhibitory activity [].
    • Compound Description: This study involved the synthesis of a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []. These compounds were then investigated for their antimicrobial activity.

    (5-methyl-1,2,4-oxadiazol-3-yl)ferrocene

    • Compound Description: The crystal structure of this organometallic compound was determined using X-ray diffraction analysis [].

    S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    • Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. ADX47273 exhibited preclinical antipsychotic-like and procognitive activities.

    N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide

    • Compound Description: This compound was developed as a fluorescent probe for visualizing the peripheral benzodiazepine receptor (PBR) and microglial cells [].
    • Compound Description: The study focused on characterizing the crystal structure of this compound, revealing intermolecular interactions and structural features [].
    • Compound Description: This study focused on synthesizing a series of novel 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides and evaluating their anticancer activity in vitro [].

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    • Compound Description: This compound was synthesized and its anticancer activity was evaluated using the NCI's "60 lines screening" protocol [].

    2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It demonstrated excellent FLAP binding potency and potent inhibition of LTB4 synthesis [].

    alkyl 2-ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)bifenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-karboxylátů

    • Compound Description: This group of compounds serves as intermediates in the synthesis of azilsartan, an angiotensin II receptor blocker used to treat high blood pressure [].

    Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

    • Compound Description: This study focused on the synthesis and crystal structure characterization of the title compound, which was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole [].

    N-(3-phenyl-1,2,4-oxadiazol-5-yl)- alkylphthalimides

    • Compound Description: This study explored the synthesis and molecular orbital calculations of a series of N-(3-phenyl-1,2,4-oxadiazol-5-yl)- alkylphthalimide derivatives [].

    bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

    • Compound Description: This study focused on the crystal structure analysis of this iron(II) complex, highlighting its distorted pseudo-octahedral coordination environment and molecular packing [].

    25. N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)* Compound Description: This compound was synthesized and screened for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines []. It showed high cytotoxicity against PANC-1 and HepG2 cell lines.* Relevance: This compound shares the 1,3,4-oxadiazole moiety with 2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide, indicating the potential of this heterocycle in developing anticancer agents.

    26. 2-((4-amino-5-(furan-2-il)-1,2,4-triazole-(4H)-3-yl)-sulfanyl)-N-acetamide series* Compound Description: A series of 2-((4-amino-5-(furan-2-il)-1,2,4-triazole-(4H)-3-yl)-sulfanyl)-N-acetamide derivatives were synthesized and evaluated for their antiexudative activity using a formalin-induced edema model in rats [].* Relevance: While structurally different from 2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide, this study highlights the exploration of 1,2,4-triazole derivatives for their anti-inflammatory properties. This research suggests a broader interest in developing compounds with anti-inflammatory properties by targeting various inflammatory pathways.

    2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

    • Compound Description: The crystal structure of this 1,2,4-oxadiazole derivative, a derivative of oxadiazole, was studied to understand its molecular conformation [].
    • Compound Description: This study focused on synthesizing novel derivatives of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate, 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin4(3H)-ones, and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines []. These compounds were then evaluated for their antimicrobial activity.

    Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

    • Compound Description: This study aimed to identify the main metabolite of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate using HPLC-DMD []. The method was developed to determine the presence of technological contaminations in the bulk drug substance.

    8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate

    • Compound Description: This study elucidated the crystal structure of this compound, revealing its planar conformation and intermolecular hydrogen bonding patterns [].

    2-[4-(4-Methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol

    • Compound Description: This research focused on characterizing the crystal structure of the title compound, examining its molecular conformation and intermolecular interactions, particularly hydrogen bonding patterns [].

    N‐(2,6‐Dimethylphenyl)‐2‐(2‐{3‐[4‐(methylsulfanyl)phenyl]‐1,2,4‐oxadiazol‐5‐yl}phenoxy)acetamide

    • Compound Description: This study focused on the crystal structure analysis of this compound, revealing its molecular conformation and the presence of intramolecular hydrogen bonding [].

    N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

    • Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial and antifungal activities [].

    34. 3-Aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives* Compound Description: This study involved synthesizing and studying a series of 3-aryl-1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives []. The study aimed to evaluate their anxiolytic activity in comparison to known anxiolytic drugs like diazepam and gidazepam. * Relevance: While structurally different from 2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide, these derivatives highlight the exploration of 1,2,4-triazole derivatives in medicinal chemistry for their central nervous system (CNS) activity.

    N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

    • Compound Description: This study explored the synthesis, structure, and properties of a series of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides, aiming to explore their potential as biologically active substances [].
    • Compound Description: The study focused on synthesizing and characterizing a series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives []. Their antifungal activity was assessed, revealing a range of activities against different Candida and Aspergillus species.

    2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

    • Compound Description: This study aimed to synthesize and evaluate new bi-heterocyclic compounds containing 1,3-thiazole and 1,3,4-oxadiazole for their potential against Alzheimer's disease and diabetes [].

    Dichloroacetate of N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide

    • Compound Description: This compound acts as an EGFR inhibitor, specifically targeting EGFR and its mutants, including L858R, 1790M, and Exon19 []. The compound has shown promise in treating various cancers, including ovarian, cervical, colorectal, breast, pancreatic, and others.

    Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

    • Compound Description: This study focused on developing and validating an HPLC-DMD method to determine intermediate product impurities in the bulk drug substance of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate [].

    Properties

    Product Name

    2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

    IUPAC Name

    2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

    Molecular Formula

    C17H14FN3O3

    Molecular Weight

    327.31 g/mol

    InChI

    InChI=1S/C17H14FN3O3/c1-23-12-8-6-11(7-9-12)19-16(22)10-15-20-17(24-21-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)

    InChI Key

    UGFZJZSATQDFGQ-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3F

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.